molecular formula C19H24N6O B2497648 1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 612524-11-5

1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2497648
M. Wt: 352.442
InChI Key: VGBFRSLOLYFZLG-UHFFFAOYSA-N
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Description

The compound “1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidin-4-amine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves exploring the pyrazole ring, which also includes a relocation of this heterocyclic group from the amino group at C4 to the C3 position of the pyrazolo[3,4-d]pyrimidin-4-amine . The compound library exhibited moderate JAK2 and JAK3 inhibitory activity with selectivity over JAK1 .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites . Similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives include the exploration of the pyrazole ring and the relocation of this heterocyclic group from the amino group at C4 to the C3 position of the pyrazolo[3,4-d]pyrimidin-4-amine . The compound library exhibited moderate JAK2 and JAK3 inhibitory activity with selectivity over JAK1 .

Future Directions

The future directions for the development of pyrazolo[3,4-d]pyrimidin-4-amine derivatives include the design and synthesis of new derivatives with both green and conventional methods . These compounds have potential anti-proliferative activity and P-glycoprotein inhibition, making them promising candidates for future research .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-15-2-4-16(5-3-15)13-25-19-17(12-23-25)18(21-14-22-19)20-6-7-24-8-10-26-11-9-24/h2-5,12,14H,6-11,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBFRSLOLYFZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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